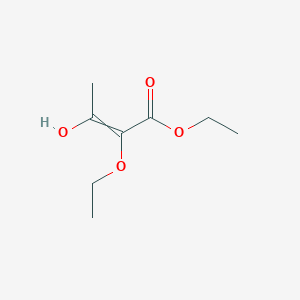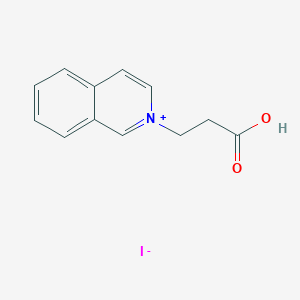![molecular formula C14H13BrO2S B14218287 2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane CAS No. 550348-57-7](/img/structure/B14218287.png)
2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane is a complex organic compound that features a brominated thiophene ring attached to a phenyl group, which is further connected to a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane typically involves multiple steps, starting with the bromination of a thiophene derivative. The brominated thiophene is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the dioxolane ring through a cyclization reaction under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination and coupling steps, as well as the use of more efficient catalysts and solvents to improve yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) are often used in substitution reactions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogen-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers .
Mécanisme D'action
The mechanism of action of 2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated thiophene moiety can enhance its binding affinity to certain molecular targets, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Bromo-5-methylthiophen-2-yl)pyridine
- 2-(4-Bromo-5-methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole .
Uniqueness
2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane is unique due to its combination of a brominated thiophene ring and a dioxolane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
550348-57-7 |
|---|---|
Formule moléculaire |
C14H13BrO2S |
Poids moléculaire |
325.22 g/mol |
Nom IUPAC |
2-[4-(4-bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H13BrO2S/c1-9-12(15)8-13(18-9)10-2-4-11(5-3-10)14-16-6-7-17-14/h2-5,8,14H,6-7H2,1H3 |
Clé InChI |
KREYVIWYANHIPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)C2=CC=C(C=C2)C3OCCO3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)

![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)

![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)

![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)


